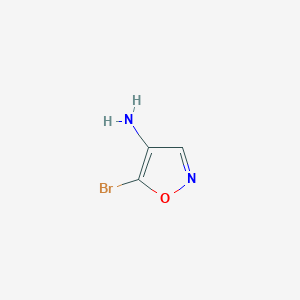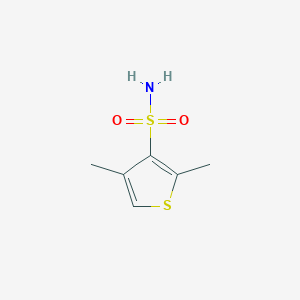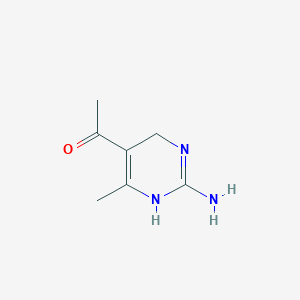
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone is a heterocyclic compound belonging to the dihydropyrimidinone family This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone can be achieved through several methods. One common approach is the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions, leading to the formation of dihydropyrimidinone derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, the use of recyclable and heterogeneous catalysts such as Montmorillonite-KSF has been reported to improve yields and reduce reaction times . Microwave irradiation and phase transfer catalysis are also employed to enhance the efficiency and eco-friendliness of the synthesis process .
化学反应分析
Types of Reactions: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives .
科学研究应用
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antibacterial and antifungal agent.
Medicine: It has been investigated for its cytotoxic activity against various cancer cell lines.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its cytotoxic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
相似化合物的比较
2-Amino-1,4-dihydropyrimidines: These compounds share a similar pyrimidine scaffold and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also possess a heterocyclic ring structure and are known for their diverse pharmacological properties.
Uniqueness: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-(2-amino-6-methyl-1,4-dihydropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H2,1-2H3,(H3,8,9,10) |
InChI 键 |
ZHSZJQSCUDYKRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CN=C(N1)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


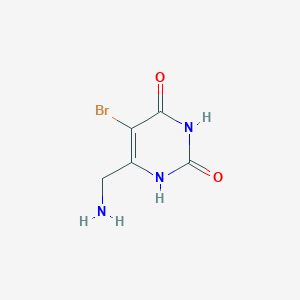
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
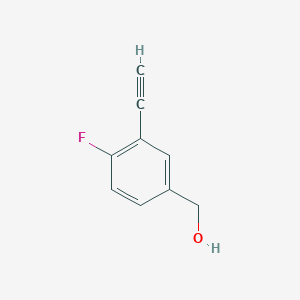
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
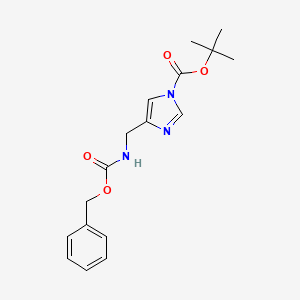

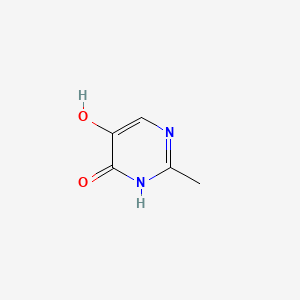
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

